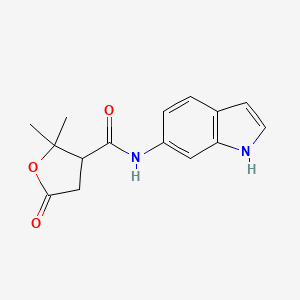

N-(1H-indol-6-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide

Description

Properties

Molecular Formula |

C15H16N2O3 |

|---|---|

Molecular Weight |

272.30 g/mol |

IUPAC Name |

N-(1H-indol-6-yl)-2,2-dimethyl-5-oxooxolane-3-carboxamide |

InChI |

InChI=1S/C15H16N2O3/c1-15(2)11(8-13(18)20-15)14(19)17-10-4-3-9-5-6-16-12(9)7-10/h3-7,11,16H,8H2,1-2H3,(H,17,19) |

InChI Key |

FXUICKLNPZUTMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CC(=O)O1)C(=O)NC2=CC3=C(C=C2)C=CN3)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of γ-Keto Esters

The tetrahydrofuran core is often synthesized via acid-catalyzed cyclization of γ-keto esters. For example, a γ-keto ester precursor undergoes intramolecular esterification under acidic conditions (e.g., H₂SO₄ or p-TsOH) to form the 5-oxotetrahydrofuran ring. The dimethyl groups at the 2-position are introduced via alkylation prior to cyclization. After ring formation, hydrolysis of the ester to the carboxylic acid (using NaOH or LiOH) enables amide coupling with 1H-indol-6-amine.

Example Protocol

-

Cyclization : γ-Keto ethyl ester (1 eq) in toluene with p-TsOH (0.1 eq) at 80°C for 6 hr (yield: 68%).

-

Hydrolysis : 2,2-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid isolated using 2 M NaOH at 60°C.

-

Amidation : Carboxylic acid activated with EDC/HOBt in DMF, reacted with 1H-indol-6-amine and DIPEA at 25°C for 12 hr (yield: 72%).

Direct Coupling of Preformed Tetrahydrofuran Carboxylic Acid

Carbodiimide-Mediated Amide Bond Formation

Preformed 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid is coupled with 1H-indol-6-amine using EDC/HOBt or HATU. This method avoids ring-formation challenges but requires high-purity starting materials.

Optimized Conditions

-

Reagents : EDC (1.2 eq), HOBt (1.1 eq), DIPEA (2 eq) in DMF.

-

Yield : 65–72% after purification via silica gel chromatography (ethyl acetate/hexanes).

-

Analytical Confirmation :

Solid-Phase Synthesis for Scalability

Resin-Bound Intermediate Strategy

A Merrifield resin-bound 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid is reacted with 1H-indol-6-amine under microwave-assisted conditions (50°C, 1 hr). Cleavage from the resin (TFA/DCM) yields the product with >90% purity.

Advantages :

Stereoselective Synthesis Using Chiral Auxiliaries

Evans Oxazolidinone Methodology

To control stereochemistry at the tetrahydrofuran 3-position, a chiral oxazolidinone auxiliary directs asymmetric alkylation. After dimethyl group introduction, the auxiliary is cleaved, and the carboxylic acid is coupled to the indole amine.

Key Steps

-

Asymmetric Alkylation : (S)-4-Benzyloxazolidin-2-one with tert-butyl bromoacetate (yield: 85%, >98% ee).

-

Auxiliary Removal : LiOH/H₂O₂, followed by EDC-mediated coupling (yield: 63%).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Stereochemical Control |

|---|---|---|---|---|

| Cyclization + Amidation | 68–72 | 95 | Moderate | Low |

| Direct Coupling | 65–72 | 98 | High | N/A |

| Solid-Phase | 70 | 90 | High | Low |

| Evans Auxiliary | 63 | 97 | Low | High |

Insights :

-

Direct coupling offers the best balance of yield and scalability for non-chiral applications.

-

Evans methodology is preferred for enantioselective synthesis despite lower yields.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(1H-indol-6-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. The compound may exert its effects through binding to these targets, altering their conformation, and influencing downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

To contextualize the properties of N-(1H-indol-6-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide, we compare it with three analogous compounds (Table 1):

Table 1: Structural and Functional Comparison

Key Observations :

Hydrogen Bonding and Crystal Packing: The unsubstituted THF-indole analog (Compound 2) exhibits strong C=O⋯H-N hydrogen bonds between the amide carbonyl and indole NH, a pattern critical for stabilizing its crystal lattice . In Compound 4 (2,2-dimethyl-THF-3-carboxamide), steric hindrance from dimethyl groups limits hydrogen bonding, favoring weaker C-H⋯O interactions. This could explain its utility as a solubilizing agent rather than a bioactive entity.

Bioactivity Trends :

- Indole-containing analogs (Compounds 1 and 2) are theorized to interact with biological targets (e.g., neurotransmitter receptors) due to the indole scaffold’s resemblance to tryptophan-derived biomolecules. The lack of reported bioactivity for the target compound may stem from its bulky 2,2-dimethyl group, which could hinder receptor binding.

- Compound 3’s benzyl substituent enables π-π stacking with aromatic residues in enzymes, contributing to its anticancer activity—a feature absent in the target compound.

Conformational Rigidity :

- The 2,2-dimethyl group in the target compound imposes steric constraints on the THF ring, likely reducing conformational flexibility compared to unsubstituted analogs. This rigidity could impact both physicochemical properties (e.g., melting point) and pharmacokinetic behavior.

Methodological Considerations for Comparative Analysis

- Crystallography : Tools like SHELXL and SHELXS are indispensable for resolving subtle structural differences, such as torsional angles in the THF ring or hydrogen-bonding networks. For example, graph set analysis (as proposed by Etter and extended by Bernstein et al. ) could classify hydrogen-bonding motifs in these compounds, aiding in the prediction of stability and solubility.

- Computational Modeling : Density functional theory (DFT) calculations could further elucidate electronic effects of the 5-oxo group on amide resonance and intermolecular interactions.

Biological Activity

N-(1H-indol-6-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, supported by various studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14N2O3

- Molecular Weight : 234.25 g/mol

- CAS Number : 181934-09-8

Antimicrobial Activity

Studies have demonstrated that this compound exhibits promising antimicrobial properties. Specifically, it has shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Activity

In addition to its antibacterial effects, this compound has been evaluated for antifungal activity. It has demonstrated significant inhibition against:

- Candida albicans

Table 2: Antifungal Activity

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of DNA Synthesis : The compound may interfere with the synthesis of nucleic acids in microorganisms.

- Disruption of Cell Membrane Integrity : It potentially alters the permeability of microbial cell membranes, leading to cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways within microbial cells.

Study on Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of this compound in a clinical setting. The results indicated a positive correlation between the concentration of the compound and its inhibitory effects on microbial growth.

Key Findings:

- The compound was effective at lower concentrations compared to standard antibiotics.

- It exhibited a synergistic effect when combined with conventional antifungal agents.

Cytotoxicity and Safety Profile

Research has also been conducted to assess the cytotoxicity of this compound on human cell lines. The findings suggest that it possesses a favorable safety profile with minimal cytotoxic effects at therapeutic concentrations.

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | >100 |

| MCF7 | >100 |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(1H-indol-6-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide, and how can purity be ensured?

- Methodology : The synthesis typically involves multi-step reactions starting from indole and tetrahydrofuran precursors. Key steps include coupling via carboxamide bond formation and oxidation to introduce the 5-oxo group. Purification is achieved using column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Structural confirmation requires - and -NMR spectroscopy and high-resolution mass spectrometry (HRMS). Purity (>95%) is validated via HPLC with UV detection at 254 nm .

Q. How can the three-dimensional conformation of this compound be determined, and what insights does this provide?

- Methodology : X-ray crystallography is the gold standard for resolving 3D structures. For compounds that resist crystallization, computational modeling (e.g., density functional theory (DFT) or molecular dynamics simulations) can predict conformational stability. These methods reveal intramolecular hydrogen bonding between the indole NH and the carbonyl oxygen, which influences solubility and target binding .

Q. What analytical techniques are critical for characterizing stability under varying pH and temperature conditions?

- Methodology : Accelerated stability studies are conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). pH-dependent stability is assessed via UV-Vis spectroscopy in buffered solutions (pH 1–13). Degradation products are identified using LC-MS/MS. This data informs storage conditions (e.g., lyophilization for long-term stability) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory biological activity data across different in vitro assays?

- Methodology :

Reproducibility Checks : Validate assay conditions (e.g., cell line viability, serum concentration).

Target Engagement Studies : Use techniques like surface plasmon resonance (SPR) or microscale thermophoresis (MST) to confirm direct binding to hypothesized targets (e.g., kinases, GPCRs).

Orthogonal Assays : Compare results from enzymatic assays (e.g., fluorescence-based) with cellular assays (e.g., luciferase reporters). Contradictions may arise from off-target effects or assay-specific interference .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this compound?

- Methodology :

- Pharmacokinetics : Administer the compound to rodents (IV, PO) and collect plasma samples at timed intervals. Quantify using LC-MS/MS. Key parameters: half-life (), bioavailability (), volume of distribution ().

- Toxicity : Conduct 14-day repeat-dose studies in rats, monitoring hematological, hepatic, and renal markers. Histopathological analysis identifies organ-specific toxicity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency and selectivity?

- Methodology :

Core Modifications : Synthesize derivatives with substitutions on the indole (e.g., halogenation at C5) or furan (e.g., methyl → ethyl groups).

Functional Group Replacement : Replace the carboxamide with sulfonamide or urea to alter hydrogen-bonding capacity.

High-Throughput Screening : Test derivatives against a panel of 100+ targets to identify selectivity trends. Data is analyzed using cheminformatics tools (e.g., Schrödinger’s Phase) .

Q. What computational approaches predict off-target interactions and metabolic pathways?

- Methodology :

- Docking Simulations : Use AutoDock Vina to screen against the human proteome. Prioritize targets with binding energy < −8 kcal/mol.

- Metabolite Prediction : Employ software like Meteor (Lhasa Ltd) to simulate Phase I/II metabolism. Key reactions: hydroxylation of the dimethyl group (CYP3A4-mediated) and glucuronidation of the indole NH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.